

A Comparative Review of Clinical Trial Data on Optalidon and Other Analgesics

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Compound of Interest

Compound Name: Optalidon

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of available clinical trial data comparing different formulations of **Optalidon** to other common analgesics. The information is intended for researchers, scientists, and drug development professionals seeking a detailed, data-driven comparison of these compounds. This document summarizes quantitative data on efficacy and safety, outlines experimental protocols, and visualizes key biological pathways and workflows.

Overview of Optalidon Formulations

Optalidon has been marketed in several formulations, each with a distinct combination of active pharmaceutical ingredients. This review focuses on three notable formulations:

- **Optalidon** (Propyphenazone/Paracetamol/Caffeine): A combination analgesic often marketed under the brand name Saridon.
- **Optalidon** (Ibuprofen): A newer formulation utilizing the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen.
- **Optalidon** (Butalbital-containing formulation): An older formulation containing a barbiturate, typically in combination with other analgesics and caffeine.

Comparative Efficacy and Safety Data

The following tables summarize the quantitative data from clinical trials comparing these **Optalidon** formulations and their components to other analgesics.

Optalidon (Propyphenazone/Paracetamol/Caffeine) vs. Other Analgesics in Acute Pain

A pooled analysis of eight single-blind studies involving 500 patients with moderate to severe acute dentoalveolar pain provides the most comprehensive dataset for this formulation[1][2][3][4].

Treatment Group (Dosage)	Onset of Action (Pain Gone/Partly Gone) at 30 min	Onset of Action (Pain Gone/Partly Gone) at 60 min	Total Pain Relief (4 hours)	Overall Efficacy Assessment by Patients
Saridon® (Propyphenazone 150mg/Paracetamol 250mg/Caffeine 50mg)	Faster than Paracetamol, Aspirin, and Placebo (p=0.009, p<0.001, p=0.001 respectively)	Faster than Paracetamol, Aspirin, Ibuprofen, and Placebo (p<0.0001 for all except Ibuprofen p<0.01)	Higher than Paracetamol, Ibuprofen, Placebo (p<0.0001 for all) and Aspirin (p<0.01)	More efficacious than all comparators (p<0.0001 for all)
Paracetamol (500mg)	Slower than Saridon®	Slower than Saridon®	Lower than Saridon®	Less efficacious than Saridon®
Aspirin (500mg)	Slower than Saridon®	Slower than Saridon®	Lower than Saridon®	Less efficacious than Saridon®
Ibuprofen (200mg)	No significant difference with Saridon®	Slower than Saridon®	Lower than Saridon®	Less efficacious than Saridon®
Placebo	Slower than Saridon®	Slower than Saridon®	Lower than Saridon®	Less efficacious than Saridon®

Adverse Events: All medications were reported to be well-tolerated, with 4.0% of patients reporting adverse events. There were no significant differences in adverse events between the groups. The most common adverse events were gastrointestinal disorders[1][2][3][4].

Optalidon (Ibuprofen) Formulation

No clinical trials specifically comparing "Optalidon nouvelle Formule" (ibuprofen) were identified. However, extensive data exists comparing ibuprofen to other analgesics for various pain indications. For the purpose of this guide, data from studies on ibuprofen for tension-type headache and migraine are presented as a proxy.

A network meta-analysis of studies on episodic tension-type headache found ibuprofen 400 mg to be one of the most effective simple analgesics[5][6]. Another study found that for migraine attacks, triptans, ergots, and anti-emetics were significantly more effective than ibuprofen[7].

Comparator	Indication	Efficacy Finding
Paracetamol	Episodic Tension-Type Headache	No statistically significant difference in achieving pain-free status at 1 or 2 hours[8].
Other NSAIDs (e.g., Ketorolac, Indomethacin, Diclofenac)	Migraine	Other NSAIDs were found to be 94% more effective than ibuprofen[7].
Triptans (e.g., Zolmitriptan, Sumatriptan)	Migraine	Triptans were found to be five times more effective than ibuprofen[7].
Aspirin/Paracetamol/Caffeine Combination	Migraine	This combination was found to be 69% more effective than ibuprofen[7].

Optalidon (Butalbital-containing formulation) vs. Sumatriptan/Naproxen in Migraine

A double-blind, placebo-controlled crossover study compared a butalbital-containing medication (50mg butalbital, 325mg acetaminophen, 40mg caffeine) with a

sumatriptan/naproxen combination (85mg sumatriptan, 500mg naproxen sodium) for the treatment of moderate to severe migraine[9][10][11].

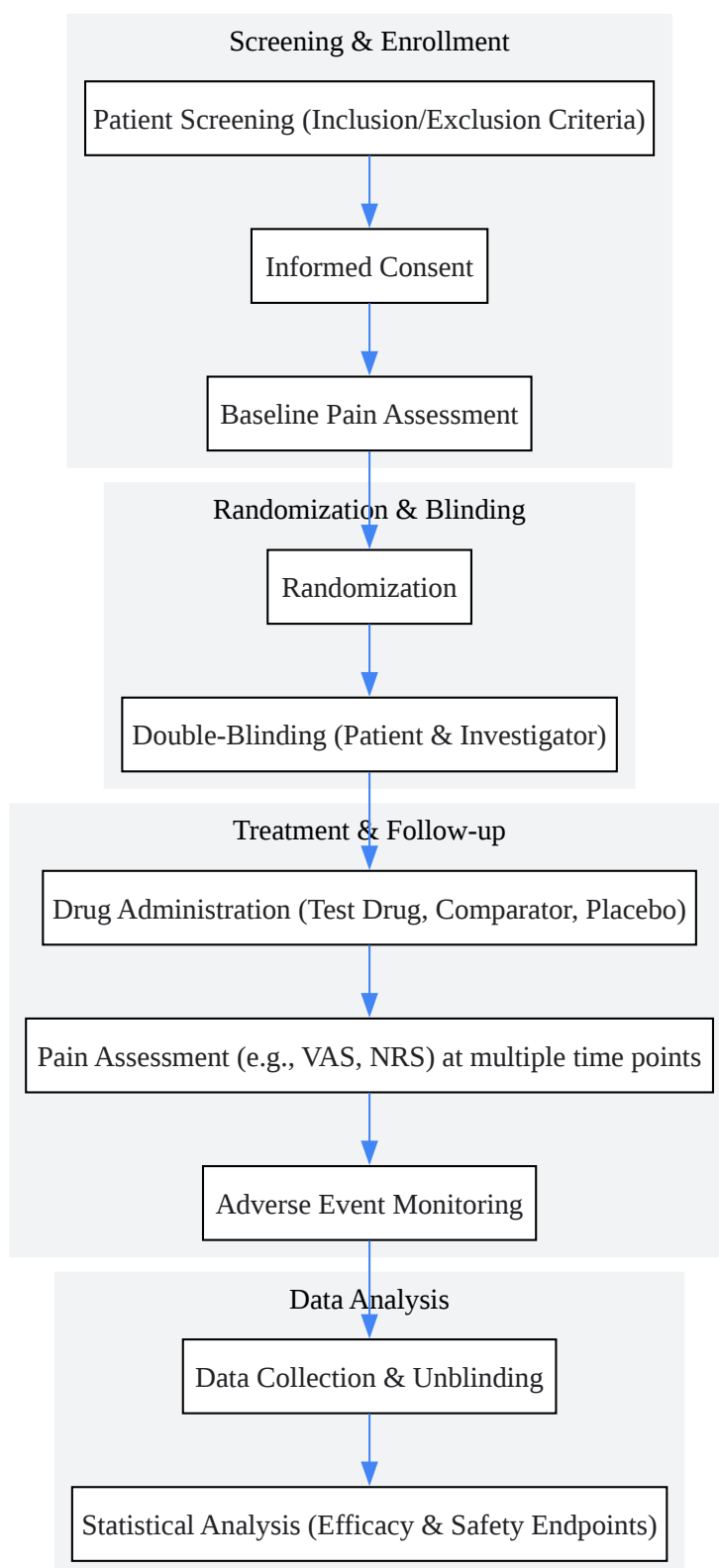
Efficacy Endpoint	Sumatriptan/Naproxen	Butalbital/Acetaminophen/Caffeine	Placebo
Sustained Pain Freedom (2-24 hours)	8%	6%	3%
Pain-Free at 2 hours	Superior to Butalbital Combination ($p \leq 0.05$)	-	-
Pain-Free at 4 hours	Superior to Butalbital Combination ($p \leq 0.05$)	-	-
Pain-Free at 6 hours	Superior to Butalbital Combination ($p \leq 0.05$)	-	-
Pain-Free at 8 hours	Superior to Butalbital Combination ($p \leq 0.05$)	-	-
Pain-Free at 24 hours	Superior to Butalbital Combination ($p \leq 0.05$)	-	-
Pain-Free at 48 hours	Superior to Butalbital Combination ($p \leq 0.05$)	-	-

The study concluded that the sumatriptan- naproxen combination was superior to the butalbital-containing medication for most efficacy endpoints[9][10][11].

Experimental Protocols

General Analgesic Clinical Trial Workflow

The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial for an analgesic.



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A typical workflow for an analgesic clinical trial.

Methodology of the Saridon Pooled Analysis

The pooled analysis of Saridon (propyphenazone/paracetamol/cafeine) involved eight single-blind studies with a total of 500 patients suffering from moderate to severe acute dentoalveolar pain. The primary outcomes measured were the onset of action, assessed by patients reporting if their pain was "gone/partly gone" at 30 and 60 minutes post-dose, and total pain relief over four hours. Patient's overall assessment of efficacy was also recorded at the end of the study. Adverse events were monitored throughout the studies[1][2][3][4].

Methodology of the Butalbital vs. Sumatriptan/Naproxen Trial

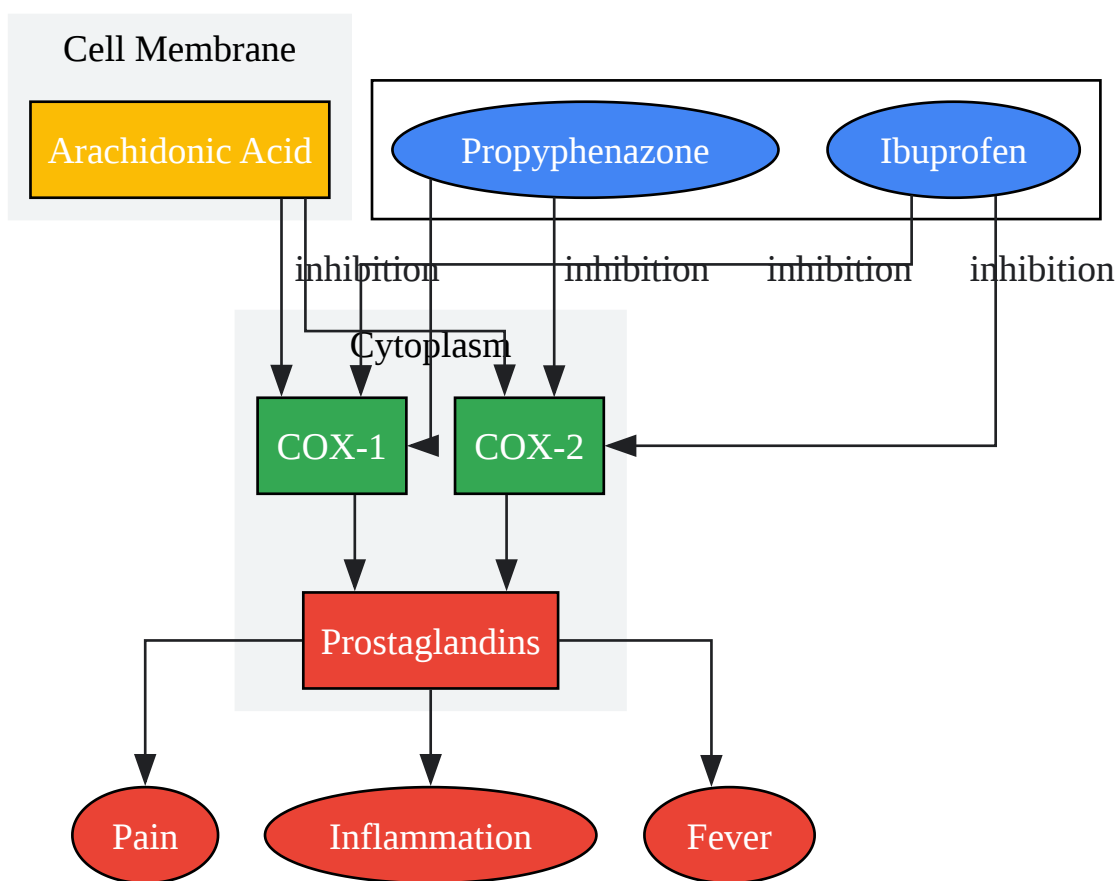
This was a randomized, multicenter, double-blind, double-dummy, three-attack crossover study in adult migraineurs. Patients treated three moderate to severe migraine attacks, each with one of the three study treatments (butalbital combination, sumatriptan/naproxen, or placebo) in a randomized sequence. The primary endpoint was sustained pain freedom from 2 to 24 hours without the use of rescue medication. Secondary endpoints included pain-free status at various time points (2, 4, 6, 8, 24, and 48 hours)[10][11].

Signaling Pathways

The analgesic effects of the components of **Optalidon** and its comparators are mediated through various signaling pathways.

Propyphenazone and Ibuprofen Signaling Pathway

Propyphenazone and ibuprofen are both NSAIDs that primarily act by inhibiting cyclooxygenase (COX) enzymes.

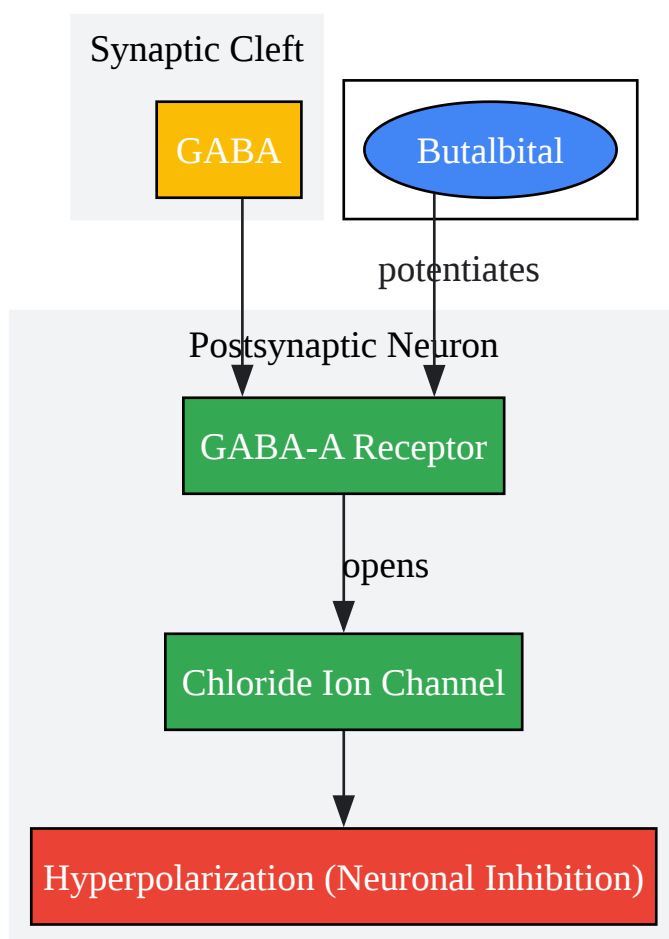


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Inhibition of COX enzymes by Propyphenazone and Ibuprofen.

Butalbital Signaling Pathway

Butalbital is a barbiturate that enhances the inhibitory effects of the neurotransmitter GABA.

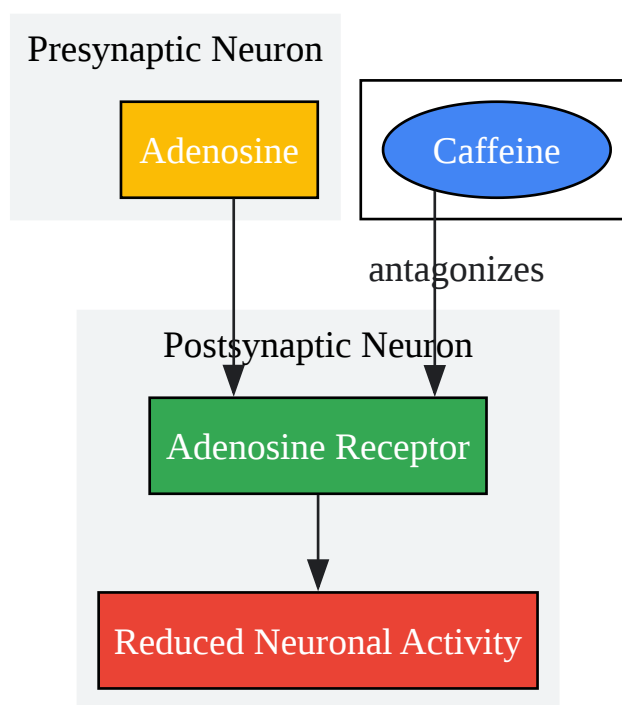


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Potentiation of GABA-A receptor by Butalbital.

Caffeine's Role as an Adjuvant

Caffeine is often included in analgesic formulations to enhance their effect.



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Antagonism of adenosine receptors by caffeine.

Conclusion

The available clinical trial data suggests that the propyphenazone/paracetamol/caffeine formulation of **Optalidon** (Saridon) is an effective analgesic with a rapid onset of action for acute pain, demonstrating superiority over single-agent analgesics like paracetamol, aspirin, and ibuprofen in the studied context[1][2][3][4]. The butalbital-containing formulation, while showing some efficacy, is outperformed by more modern migraine-specific treatments like the sumatriptan/naproxen combination and carries concerns regarding overuse and medication-overuse headaches[9][10][11]. For the ibuprofen-based formulation, while direct comparative trials are lacking, the extensive body of evidence for ibuprofen supports its efficacy for mild to moderate pain, although it may be less effective than other options for specific conditions like migraine[5][6][7][8]. This review underscores the importance of considering the specific formulation of a combination analgesic and the indication being treated when evaluating clinical trial data.

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